molecular formula C21H24N2O6 B11947698 Carbobenzyloxy-L-threonylglycine benzyl ester CAS No. 16305-79-6

Carbobenzyloxy-L-threonylglycine benzyl ester

Cat. No.: B11947698
CAS No.: 16305-79-6
M. Wt: 400.4 g/mol
InChI Key: WMHMDYZXLLZIMG-FUBQLUNQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Mechanism:

The mechanism of action of carbobenzyloxy-L-threonylglycine benzyl ester primarily involves its role as a protected intermediate in peptide synthesis. The carbobenzyloxy and benzyl ester groups protect the amino and carboxyl functions, respectively, allowing for selective deprotection and subsequent coupling reactions.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

16305-79-6

Molecular Formula

C21H24N2O6

Molecular Weight

400.4 g/mol

IUPAC Name

benzyl 2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate

InChI

InChI=1S/C21H24N2O6/c1-15(24)19(23-21(27)29-14-17-10-6-3-7-11-17)20(26)22-12-18(25)28-13-16-8-4-2-5-9-16/h2-11,15,19,24H,12-14H2,1H3,(H,22,26)(H,23,27)/t15?,19-/m0/s1

InChI Key

WMHMDYZXLLZIMG-FUBQLUNQSA-N

Isomeric SMILES

CC([C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC(C(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.